CK 3197
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Overview
Description
CK 3197 is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CK 3197 typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound would require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Reduction: The addition of hydrogen atoms or removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, imidazole derivatives are often studied for their potential as enzyme inhibitors or as ligands for metal ions. This compound may exhibit similar properties, making it useful in biochemical assays and studies.
Medicine
Medicinally, imidazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be explored for similar therapeutic applications, potentially leading to the development of new drugs.
Industry
In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties may also make it suitable for use in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, imidazole derivatives exert their effects by binding to enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2H-Imidazol-2-one, 1-benzoyl-4-ethyl-1,3-dihydro-: Lacks the additional benzoyl group.
2H-Imidazol-2-one, 1-benzoyl-5-(4-(4,5-dihydro-1H-imidazol-1-yl)benzoyl)-4-ethyl-1,3-dihydro-: Lacks the methyl group on the imidazole ring.
Uniqueness
The presence of both benzoyl and ethyl groups, along with the additional imidazole ring, makes this compound unique. These structural features may confer specific biological activities and chemical reactivity that distinguish it from other imidazole derivatives.
Properties
CAS No. |
132523-92-3 |
---|---|
Molecular Formula |
C23H22N4O3 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
3-benzoyl-5-ethyl-4-[4-(2-methyl-4,5-dihydroimidazol-1-yl)benzoyl]-1H-imidazol-2-one |
InChI |
InChI=1S/C23H22N4O3/c1-3-19-20(27(23(30)25-19)22(29)17-7-5-4-6-8-17)21(28)16-9-11-18(12-10-16)26-14-13-24-15(26)2/h4-12H,3,13-14H2,1-2H3,(H,25,30) |
InChI Key |
SQXAAJDJSKQMNK-UHFFFAOYSA-N |
SMILES |
CCC1=C(N(C(=O)N1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4CCN=C4C |
Canonical SMILES |
CCC1=C(N(C(=O)N1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4CCN=C4C |
Appearance |
Solid powder |
132523-92-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CK 3197; CK-3197; CK3197. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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